Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17512349
InChI: InChI=1S/C9H14N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h6H,2-5H2,1H3,(H2,10,12)
SMILES:
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol

Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC17512349

Molecular Formula: C9H14N4O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate -

Specification

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
IUPAC Name ethyl 2-amino-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Standard InChI InChI=1S/C9H14N4O2/c1-2-15-8(14)6-3-4-7-11-9(10)12-13(7)5-6/h6H,2-5H2,1H3,(H2,10,12)
Standard InChI Key MTEVEIFPKPKYHL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCC2=NC(=NN2C1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic system where a 1,2,4-triazole ring is fused to a partially saturated pyridine ring. The pyridine moiety exists in a 5H,6H,7H,8H-tetrahydro configuration, conferring partial saturation that enhances conformational flexibility. Key substituents include:

  • Ethyl ester group at position 6, contributing to lipophilicity and metabolic stability.

  • Amino group at position 2 of the triazole ring, enabling hydrogen bonding and nucleophilic reactivity.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₄N₄O₂
Molecular Weight210.23 g/mol
IUPAC NameEthyl 2-amino-5,6,7,8-tetrahydro- triazolo[1,5-a]pyridine-6-carboxylate
Canonical SMILESCCOC(=O)C1CCC2=NC(=NN2C1)N
Topological Polar Surface Area92.8 Ų

The partially saturated pyridine ring reduces aromaticity compared to fully conjugated analogs, increasing solubility in polar solvents.

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.28 (t, 3H, CH₂CH₃), δ 4.18 (q, 2H, OCH₂), and δ 6.45 (s, 2H, NH₂) confirm the ethyl ester and amino groups.

  • IR Spectroscopy: Bands at 3325 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (C=O stretch) validate functional groups .

Synthesis and Manufacturing

Conventional Synthesis Pathways

A widely employed method involves cyclization of 2-aminopyridine derivatives:

  • Step 1: Reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate carbamate.

  • Step 2: Hydrazine hydrate-induced cyclization at 80–100°C, forming the triazole ring.

Table 2: Optimization of Cyclization Conditions

CatalystSolventTemperature (°C)Yield (%)
NoneEthanol8035
Pd(OAc)₂Acetic Acid13072
Cu(OAc)₂DMF12068

Yields improve significantly under oxidative cross-dehydrogenative coupling (CDC) conditions using Pd(OAc)₂ and molecular oxygen .

Modern Methodologies

Recent advances employ CDC reactions to streamline synthesis:

  • Substrate: N-amino-2-iminopyridine derivatives react with β-diketones in ethanol/acetic acid under O₂ atmosphere.

  • Mechanism: Enol addition followed by oxidative dehydrogenation forms the triazolopyridine core in ≤94% yield .

Chemical Reactivity and Derivative Synthesis

Ester Hydrolysis

The ethyl ester undergoes saponification to yield the carboxylic acid derivative, a precursor for amide conjugates:
C9H14N4O2+NaOHC7H10N4O2+CH3CH2OH\text{C}_9\text{H}_{14}\text{N}_4\text{O}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_{10}\text{N}_4\text{O}_2^- + \text{CH}_3\text{CH}_2\text{OH}

Nucleophilic Substitution

The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives, enhancing blood-brain barrier permeability.

Industrial and Research Applications

Drug Discovery

  • Lead Optimization: Structural modifications at positions 2 (amino) and 6 (ester) generate analogs with improved pharmacokinetics.

  • Combinatorial Libraries: Used as a scaffold in high-throughput screening against kinase targets .

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 2.1 kg/ha), attributed to auxin receptor antagonism.

Comparative Analysis with Structural Analogs

vs. Triazolo[4,3-a]Pyrimidines

Triazolo[4,3-a]pyrimidine-3-carboxylic acid (C₆H₈N₄O₂) lacks the ethyl ester group, reducing logP from 1.2 to -0.3 and diminishing cell permeability .

Table 3: Property Comparison

CompoundlogPTopological Polar Surface Area (Ų)
Ethyl 2-amino-triazolo[1,5-a]pyridine1.292.8
Triazolo[4,3-a]pyrimidine-3-carboxylic acid-0.3105.6

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